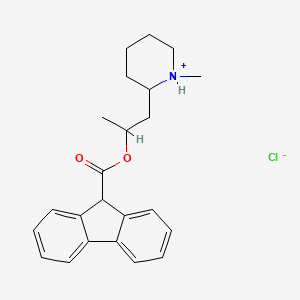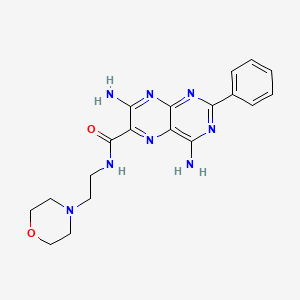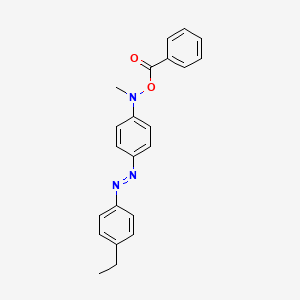
3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as acetic anhydride, morpholine, and phenyl derivatives. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules
Biology: In biological research, 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is used to study molecular interactions and pathways. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.
Mécanisme D'action
The mechanism by which 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,4-Diphenyl-6-morpholinohexane hydrochloride: Lacks the acetoxy group, resulting in different reactivity and applications.
3-Hydroxy-4,4-diphenyl-6-morpholinohexane hydrochloride: Contains a hydroxyl group instead of an acetoxy group, leading to variations in chemical behavior.
This comprehensive overview highlights the significance of 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride in various scientific and industrial contexts. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Propriétés
Numéro CAS |
63834-47-9 |
|---|---|
Formule moléculaire |
C24H32ClNO3 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
(6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-yl) acetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-23(28-20(2)26)24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)14-15-25-16-18-27-19-17-25;/h4-13,23H,3,14-19H2,1-2H3;1H |
Clé InChI |
AMETXLUKRWWYMK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)






![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)



![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)


